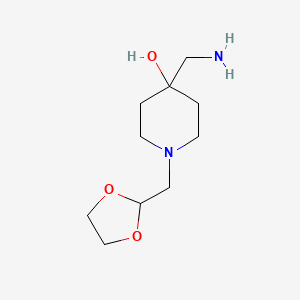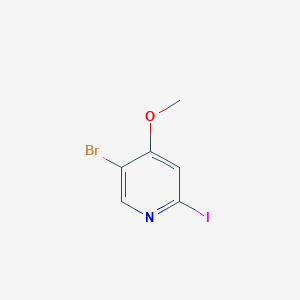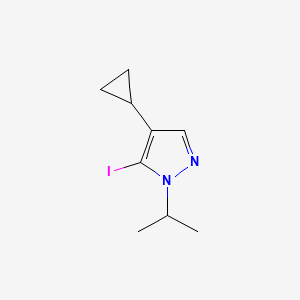
4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C9H13IN2, is characterized by the presence of a cyclopropyl group, an iodine atom, and an isopropyl group attached to the pyrazole ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 4-cyclopropyl-1-isopropyl-1H-pyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the iodine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Pyrazole oxides.
Reduction Products: Deiodinated pyrazoles.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Iodo-1-isopropyl-1H-pyrazole
- 4-Iodo-1-isobutyl-1H-pyrazole
- 3-Iodo-1H-pyrazole
- 4-Iodo-1,3,5-trimethyl-1H-pyrazole
Uniqueness
4-Cyclopropyl-5-iodo-1-isopropyl-1H-pyrazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.
Eigenschaften
Molekularformel |
C9H13IN2 |
|---|---|
Molekulargewicht |
276.12 g/mol |
IUPAC-Name |
4-cyclopropyl-5-iodo-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C9H13IN2/c1-6(2)12-9(10)8(5-11-12)7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
KQHCVLVADBKAAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=C(C=N1)C2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



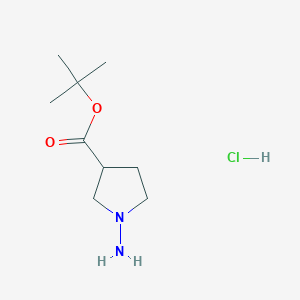
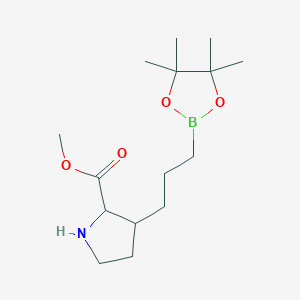
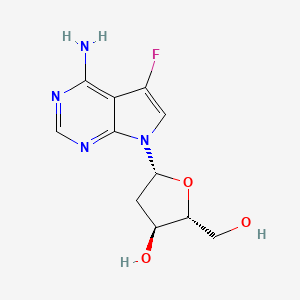
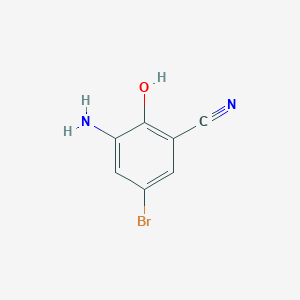

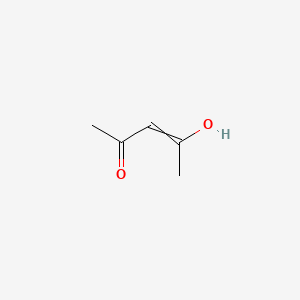
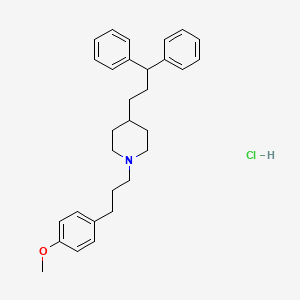
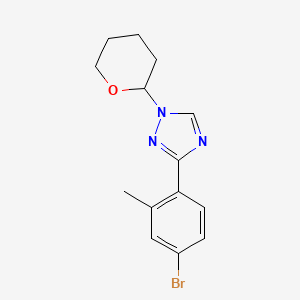
![8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13922837.png)
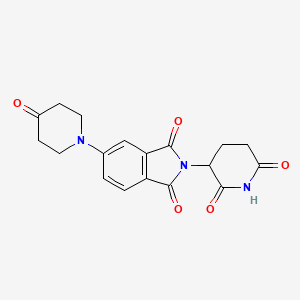
![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)
